(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a propargyl group, an ethoxy moiety, and a sulfonated 2,6-dimethylmorpholine ring. Its Z-configuration at the imine bond confers distinct stereoelectronic properties, influencing reactivity and biological interactions. This compound’s design aligns with trends in kinase inhibitor development, where sulfonamide and heterocyclic motifs are common pharmacophores .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-5-14-28-23-21(32-6-2)8-7-9-22(23)34-25(28)26-24(29)19-10-12-20(13-11-19)35(30,31)27-15-17(3)33-18(4)16-27/h1,7-13,17-18H,6,14-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNPCUFVFJBDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1321729-10-5 |
| Molecular Formula | C₁₈H₂₅N₃O₆S |
| Molecular Weight | 533.7 g/mol |
| Structural Features | Contains a morpholino group and a benzothiazole moiety |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.
- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.
- Sulfonylation : Addition of the sulfonyl group using sulfonyl chloride reagents.
- Final Coupling : Coupling of the benzothiazole derivative with the sulfonylated morpholino compound under specific conditions .
The biological activity of the compound is largely attributed to its interactions with various molecular targets:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could disrupt metabolic pathways.
Receptor Modulation : It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction : Potential binding to nucleic acids might affect gene expression or protein synthesis .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic functions .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine release and promoting anti-inflammatory responses in cellular models .
- Anticancer Potential : Initial in vitro studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. Further research is needed to elucidate the exact pathways involved .
Case Studies
Several case studies have explored the biological effects of similar compounds within the same class:
- Study on PDE Inhibition : A related benzo[c]chromen derivative demonstrated significant phosphodiesterase (PDE) inhibition with an IC50 value of 3.67 μM, suggesting potential for neuroprotective applications .
- Neurotoxicity Protection : Compounds exhibiting similar structures have been shown to protect neuronal cells from corticosterone-induced neurotoxicity, indicating a potential therapeutic role in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing synthesis, spectral properties, and functional group contributions.
Structural and Functional Group Comparisons
Key Observations:
- Core Heterocycles: The target’s benzo[d]thiazole core differs from triazole () and pyridazine/isoxazole () systems.
- Functional Groups: The target’s sulfonated morpholine group contrasts with phenylsulfonyl () and phenethylamino () substituents. Sulfonamides generally improve solubility and binding affinity compared to esters or amines .
- Stereoelectronic Effects : The Z-configuration in the target compound may stabilize intramolecular hydrogen bonding, unlike the S-alkylated triazoles in , which adopt thione tautomers .
Spectral and Stability Comparisons
- IR Spectroscopy :
- NMR : The target’s propargyl group would show distinct alkynyl proton signals (~2.5 ppm for ≡C-H), absent in triazole or benzoate derivatives.
Q & A
Q. How can the synthesis of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide be optimized for yield and purity?
Methodological Answer:
- Stepwise Synthesis:
- Core Formation: Construct the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives under acidic conditions .
- Sulfamoylation: Introduce the 2,6-dimethylmorpholino sulfonyl group using sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions .
- Benzamide Coupling: React the sulfonated intermediate with activated benzamide derivatives via nucleophilic acyl substitution .
- Optimization Strategies:
- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reaction efficiency .
- Purification: Employ flash chromatography or recrystallization to isolate the Z-isomer selectively .
- Analytical Validation:
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Primary Techniques:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
- Multinuclear NMR:
- 1H/13C NMR: Assign protons and carbons in the benzo[d]thiazole and morpholino groups .
- 2D HSQC/HMBC: Map connectivity between the sulfonyl and benzamide moieties .
3. IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹) . - Advanced Validation:
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
- Thermogravimetric Analysis (TGA): Assess thermal stability for storage recommendations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-benzothiazole hybrids?
Methodological Answer:
- Comparative SAR Analysis:
- Structural Variants: Compare bioactivity data for analogs with substituent changes (e.g., ethoxy vs. methoxy, morpholino vs. piperazinyl) .
- Data Normalization: Standardize assay protocols (e.g., IC50 values against EGFR kinase) to minimize inter-lab variability .
- Mechanistic Studies:
- Molecular Docking: Model interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to validate computational predictions .
Q. Example Table: SAR of Analogous Compounds
| Compound Modification | Target Protein | IC50 (nM) | Reference |
|---|---|---|---|
| Morpholino sulfonyl | CA IX | 12.3 | |
| Piperazinyl sulfonyl | CA IX | 45.7 | |
| Ethoxy → Methoxy substitution | EGFR | 89.2 |
Q. What experimental strategies can elucidate the degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolytic Stress: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
- Oxidative Stress: Treat with H2O2 (0.3% v/v) to identify sulfoxide/sulfone derivatives .
- Metabolite Profiling:
- LC-MS/MS: Detect phase I metabolites (e.g., hydroxylation at the prop-2-yn-1-yl group) .
- Microsomal Assays: Use liver microsomes (human/rat) to simulate hepatic metabolism .
Q. How does the Z-isomer configuration influence target binding compared to the E-isomer?
Methodological Answer:
- Stereochemical Impact:
- Docking Simulations: Compare binding poses of Z/E isomers in the active site of tubulin or kinases .
- Bioactivity Assays: Test antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) to correlate isomerism with potency .
- Synthetic Differentiation:
- Photoisomerization: Expose E-isomer to UV light (λ = 365 nm) and monitor Z/E ratio via HPLC .
Q. What statistical approaches are recommended for optimizing reaction conditions in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE):
- Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
